REACTION_SMILES
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[Br:13][CH2:14][CH2:15][CH2:16][CH2:17][Br:18].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[OH:1][N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7]>>[O:1]([N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7])[CH2:17][CH2:16][CH2:15][CH2:14][Br:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1O
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1OCCCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |